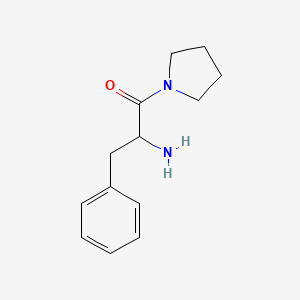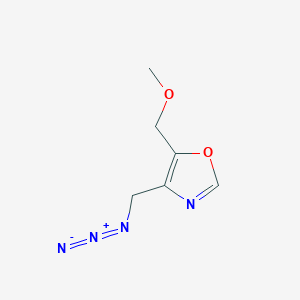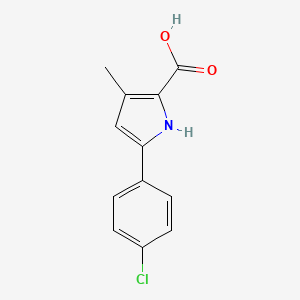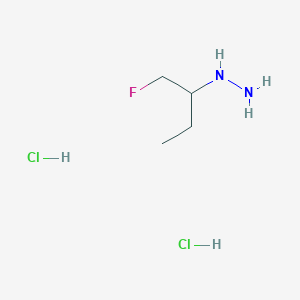
2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound that belongs to the class of synthetic cathinones. These compounds are structurally similar to cathinone, a naturally occurring stimulant found in the khat plant. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a phenyl group attached to the central carbon chain. This structure imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine and an amine source. One common method includes the following steps:
Condensation Reaction: Phenylacetone is reacted with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amine Addition: The intermediate product is then treated with an amine source, such as ammonium acetate, under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetone.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
科学研究应用
2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.
Medicine: Investigated for potential therapeutic uses, including as a stimulant or antidepressant.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
作用机制
The compound exerts its effects primarily through its interaction with neurotransmitter systems in the brain. It acts as a reuptake inhibitor for dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and mood elevation. The molecular targets include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
相似化合物的比较
Similar Compounds
Methcathinone: Similar structure but lacks the pyrrolidine ring.
Mephedrone: Contains a similar phenyl group but has different substituents on the nitrogen atom.
α-Pyrrolidinopentiophenone (α-PVP): Similar pyrrolidine ring but with a longer carbon chain.
Uniqueness
2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of the pyrrolidine ring and phenyl group, which imparts distinct pharmacological properties. Its ability to inhibit multiple neurotransmitter reuptake systems makes it a compound of interest in both research and potential therapeutic applications.
属性
IUPAC Name |
2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPALNDNNCWDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2921762.png)


![3-(4-bromophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2921766.png)
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2921769.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2921772.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one](/img/structure/B2921773.png)

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921776.png)
![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)acetamide](/img/structure/B2921778.png)

